molecular formula C15H15Cl2NO2S B7499323 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide

4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B7499323
M. Wt: 344.3 g/mol
InChI Key: UCSQEQQOOWNZLV-UHFFFAOYSA-N
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Description

4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by chlorination and amination reactions. Common reagents used in these reactions include sulfuric acid, chlorinating agents like thionyl chloride, and amines.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale sulfonation and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the sulfonamide group.

    Reduction: Reduction reactions may target the nitro or sulfonamide groups, converting them to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties, and this compound may be evaluated for its effectiveness against various bacterial strains.

Medicine

Medicinal applications of sulfonamides include their use as antibiotics, diuretics, and antidiabetic agents. This compound could potentially be explored for similar therapeutic uses.

Industry

In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with broad-spectrum antimicrobial activity.

    Sulfamethoxazole: Often used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

Uniqueness

4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzene-1-sulfonamide may exhibit unique properties due to its specific substitution pattern, which could influence its reactivity and biological activity compared to other sulfonamides.

Properties

IUPAC Name

4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-9-4-5-14(10(2)6-9)18-21(19,20)15-8-13(17)12(16)7-11(15)3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSQEQQOOWNZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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